molecular formula C15H15N3O3 B5305019 4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE

4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE

Cat. No.: B5305019
M. Wt: 285.30 g/mol
InChI Key: VJNXIJACPNIJPU-UHFFFAOYSA-N
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Description

4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxyaniline group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE typically involves the reaction of 4-methoxyaniline with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, advanced purification techniques such as chromatography may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE is used as a precursor for the synthesis of various organic compounds. It serves as a building block for the development of more complex molecules .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a probe to study protein-ligand interactions .

Medicine

In the medical field, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases .

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for modifications that can lead to the development of new materials with desirable properties .

Mechanism of Action

The mechanism of action of 4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The methoxyaniline group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity. Additionally, the benzamide structure can interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can participate in various chemical reactions, making the compound versatile for different applications .

Properties

IUPAC Name

4-[(4-methoxyphenyl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-13-8-6-12(7-9-13)18-15(20)17-11-4-2-10(3-5-11)14(16)19/h2-9H,1H3,(H2,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNXIJACPNIJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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